molecular formula C15H13N5O2 B2975661 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide CAS No. 2034416-54-9

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide

Cat. No. B2975661
CAS RN: 2034416-54-9
M. Wt: 295.302
InChI Key: OXYAFKJXZFBNKL-UHFFFAOYSA-N
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Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is a complex organic compound that contains a 1,2,3-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It is related to the class of compounds known as oxazines, which have been extensively used in various fields due to their broad applicability .


Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts. For instance, gold(I)-catalyzed cycloisomerization has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,3-triazine ring and a picolinamide group . The 1,2,3-triazine ring is a six-membered heterocyclic ring with three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by various factors. For instance, the introduction of explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 can modify the energetic properties of the entire molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be influenced by its molecular structure and the presence of various functional groups. For instance, compounds derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups exhibit positive energy content and densities .

Scientific Research Applications

1. Copper(II)-assisted Hydrolysis

A study by Cantarero et al. (1988) explored the hydrolysis of 2,4,6-Tris(2-pyridyl)-1,3,5-triazine in the presence of copper(II) nitrate, which led to the formation of [bis(2-pyridylcarbonyl)amido]copper(II) and free 2-picolinamide. This work demonstrates the potential of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide in copper-catalyzed hydrolysis reactions, offering insights into its role in the formation of complex copper compounds (Cantarero et al., 1988).

2. Synthesis of Secondary Carboxamides

Saitô et al. (1984) reported an efficient synthesis of secondary carboxamides carrying ω-substituted ethyl and propyl groups on the nitrogen atom. This process highlights the use of this compound in the nucleophilic ring opening of cyclic imidates (Saitô et al., 1984).

3. Development of Rhodium Complexes

Paul et al. (1998) synthesized Rhodium complexes containing 2,4,6-Tris(2-pyridyl)-1,3,5-triazine and its metal-promoted hydrolytic products. This research points to the potential applications of this compound in the development of new Rhodium complexes with potential uses in electrocatalytic reduction of carbon dioxide (Paul et al., 1998).

4. Indoles and Oxazoles Synthesis

Yamamoto et al. (2017) developed a directing-group-controlled, copper-catalyzed approach to synthesize indoles and oxazoles from enamides. This study highlights the role of this compound in facilitating divergent access to important heteroaromatic cores in medicinal and material chemistry (Yamamoto et al., 2017).

5. Segregation of Lanthanides(III) and Actinides(III)

Guillet et al. (2013) synthesized a family of nonadentate ligands based on the (5,6-diphenyl-1,2,4-triazin-3-yl)-picolinamide donor moiety for the extraction of lanthanides from acidic solutions. This research suggests a potential application of this compound in the segregation of lanthanides(III) and actinides(III) in biphasic systems (Guillet et al., 2013).

Mechanism of Action

Target of Action

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . For instance, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, this compound affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine in the brain, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a marked decrease in acetylcholine levels .

Result of Action

The primary result of the action of this compound is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine. This can help improve cognitive function and memory in conditions like Alzheimer’s disease .

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYAFKJXZFBNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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